molecular formula C66H110O55 B1247677 6,6-Di-O-maltosyl-beta-cyclodextrin CAS No. 107035-66-5

6,6-Di-O-maltosyl-beta-cyclodextrin

Cat. No.: B1247677
CAS No.: 107035-66-5
M. Wt: 1783.5 g/mol
InChI Key: FZQSADFFTCNFAF-JGYOQCHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Di-O-maltosyl-beta-cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C66H110O55 and its molecular weight is 1783.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

107035-66-5

Molecular Formula

C66H110O55

Molecular Weight

1783.5 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-25-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-5-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,30,35-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C66H110O55/c1-99-55-37(90)26(79)46(13(3-68)103-55)113-58-36(89)25(78)23(76)20(110-58)10-101-66-54-34(87)45(98)65(121-66)118-52-19(9-74)107-61(41(94)31(52)84)114-48-15(5-70)105-59(39(92)28(48)81)115-49-16(6-71)108-62(42(95)30(49)83)119-53-21(11-100-56-38(91)27(80)47(14(4-69)104-56)112-57-35(88)24(77)22(75)12(2-67)102-57)111-64(44(97)33(53)86)117-51-17(7-72)106-60(40(93)29(51)82)116-50-18(8-73)109-63(120-54)43(96)32(50)85/h12-98H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55?,56?,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+/m1/s1

InChI Key

FZQSADFFTCNFAF-JGYOQCHZSA-N

SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Synonyms

6,6-di-O-alpha-maltosyl beta-cyclodextrin
6,6-di-O-maltosyl-beta-cyclodextrin
6,6-DMCD

Origin of Product

United States

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